ethyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)carbamoyl]propanoate
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Description
Ethyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)carbamoyl]propanoate is a useful research compound. Its molecular formula is C18H21N3O3 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.15829154 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that the pyrrolo[1,2-a]indole unit, a key component of this compound, is a privileged heterocycle found in numerous natural products and exhibits diverse pharmacological properties .
Mode of Action
The compound likely interacts with its targets through its pyrrolo[1,2-a]indole unit, affecting the yield and selectivity of the product .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been shown to exhibit various biological activities, suggesting they may affect multiple pathways .
Result of Action
The pyrrolo[1,2-a]indole unit in the compound is known to exhibit diverse pharmacological properties .
Biological Activity
Ethyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)carbamoyl]propanoate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C18H20N4O3
- Molecular Weight : 344.38 g/mol
Key Features
Feature | Description |
---|---|
Core Structure | Contains a pyrrolo[1,2-a]imidazole moiety linked to a phenyl group. |
Functional Groups | Includes an ethyl ester and a carbamoyl group. |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is crucial in cell death and survival pathways. This inhibition suggests potential applications in treating cancer and neurodegenerative diseases.
- Antiproliferative Effects : In cellular assays, the compound demonstrated micromolar activity against leukemia cell lines, indicating its potential utility in cancer therapeutics.
Study 1: Anticancer Activity
A study investigating the anticancer properties of this compound revealed:
- Cell Lines Tested : Human leukemia cell lines (e.g., HL-60).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range (approximately 5–10 µM).
- Mechanism : Induction of apoptosis was observed through caspase activation and modulation of Bcl-2 family proteins.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal death:
- Model Used : Primary neuronal cultures exposed to oxidative stress.
- Results : this compound significantly reduced neuronal death by approximately 40% compared to controls.
Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Anticancer | Inhibits leukemia cell proliferation | |
Neuroprotection | Reduces oxidative stress-induced neuronal death |
Properties
IUPAC Name |
ethyl 4-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)anilino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-2-24-18(23)9-8-17(22)20-14-6-3-5-13(11-14)15-12-19-16-7-4-10-21(15)16/h3,5-6,11-12H,2,4,7-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCODNAJBLULYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC(=C1)C2=CN=C3N2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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